molecular formula C15H15NO4S B7864135 2-([(4-METHYLPHENYL)SULFONYL]AMINO)-2-PHENYLACETIC ACID

2-([(4-METHYLPHENYL)SULFONYL]AMINO)-2-PHENYLACETIC ACID

Cat. No.: B7864135
M. Wt: 305.4 g/mol
InChI Key: LIZVXGBYTGTTTI-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-([(4-METHYLPHENYL)SULFONYL]AMINO)-2-PHENYLACETIC ACID is an organic compound characterized by the presence of a sulfonylamino group attached to a phenylacetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([(4-METHYLPHENYL)SULFONYL]AMINO)-2-PHENYLACETIC ACID typically involves the reaction of 4-methylbenzenesulfonyl chloride with ®-2-amino-2-phenylacetic acid. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors to maintain consistent reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions

2-([(4-METHYLPHENYL)SULFONYL]AMINO)-2-PHENYLACETIC ACID can undergo various chemical reactions, including:

    Oxidation: The sulfonylamino group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

2-([(4-METHYLPHENYL)SULFONYL]AMINO)-2-PHENYLACETIC ACID has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-([(4-METHYLPHENYL)SULFONYL]AMINO)-2-PHENYLACETIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonylamino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The phenylacetic acid moiety may also interact with hydrophobic pockets within the target protein, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2-[(4-methylsulfonylphenyl)amino]-2-phenylacetic acid
  • (2R)-2-[(4-methylphenyl)amino]-2-phenylacetic acid

Uniqueness

2-([(4-METHYLPHENYL)SULFONYL]AMINO)-2-PHENYLACETIC ACID is unique due to the presence of both a sulfonylamino group and a phenylacetic acid backbone, which confer distinct chemical properties and reactivity. This combination allows for specific interactions with biological targets and makes it a versatile intermediate in organic synthesis.

Biological Activity

2-([(4-Methylphenyl)sulfonyl]amino)-2-phenylacetic acid, also known by its CAS number 60712-47-2, is a compound with significant biological activity. Its structure features a sulfonamide group, which is known to enhance the pharmacological properties of various drugs. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C15H15NO4S
  • Molecular Weight : 305.35 g/mol
  • Melting Point : 178-180 °C .

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : The compound has been noted for its ability to inhibit certain enzymes, potentially affecting metabolic pathways crucial for cell function.
  • Anti-inflammatory Properties : Preliminary studies suggest that this compound may exhibit anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation.

Biological Activity and Therapeutic Potential

Research into the biological activity of this compound indicates several potential therapeutic applications:

Anti-inflammatory Effects

Studies have shown that compounds with similar structures often possess anti-inflammatory properties. The sulfonamide group may contribute to these effects by modulating inflammatory pathways.

Neuroprotective Effects

There is emerging evidence suggesting that this compound may have neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases where inflammation plays a key role in disease progression.

Research Findings and Case Studies

StudyFindings
Moser et al. (2004)Investigated the role of NTE (neuropathy target esterase) and its involvement in neuroprotection, highlighting the potential for compounds that modulate NTE activity to offer therapeutic benefits in neurodegenerative diseases .
Glynn (2013)Discussed the biochemical pathways affected by phospholipase activities, suggesting that analogs of phenylacetic acid could influence these pathways positively .
Recent Pharmacological ReviewsSummarized various studies indicating that sulfonamide derivatives can exhibit significant anti-inflammatory and neuroprotective activities, supporting further investigation into this compound .

Properties

IUPAC Name

(2R)-2-[(4-methylphenyl)sulfonylamino]-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S/c1-11-7-9-13(10-8-11)21(19,20)16-14(15(17)18)12-5-3-2-4-6-12/h2-10,14,16H,1H3,(H,17,18)/t14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIZVXGBYTGTTTI-CQSZACIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@H](C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.